

Fukugetin: A Comparative Analysis of a Promising Biflavonoid from Diverse Natural Sources

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Compound of Interest

Compound Name: *Fukugetin*

Cat. No.: *B10819961*

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A comprehensive comparative analysis of **Fukugetin**, a biflavonoid attracting significant interest in the scientific community, reveals variations in its yield and reported bioactivities depending on its natural source. This guide provides researchers, scientists, and drug development professionals with a consolidated overview of **Fukugetin**'s properties, experimental data, and the signaling pathways it modulates, fostering a deeper understanding of its therapeutic potential.

Fukugetin, also known as Morelloflavone, is predominantly isolated from various species of the *Garcinia* genus. This review focuses on a comparative analysis of **Fukugetin** sourced from two prominent species: *Garcinia brasiliensis* and *Garcinia subelliptica*.

Quantitative Analysis of Fukugetin from Different Sources

The yield of **Fukugetin** varies between different *Garcinia* species and the extraction methodology employed. The following table summarizes the reported yields from two distinct sources.

Source Species	Plant Part	Extraction Method	Fukugetin Yield	Reference
Garcinia brasiliensis	Not Specified	Solvent Sequence in Soxhlet Equipment (SES), Ethyl Acetate Fraction	44.95 mg/g	[1]
Garcinia subelliptica	Bark	Not Specified	6.0 mg/g (9 g from 1500 g of bark)	[2]

Comparative Biological Activity of Fukugetin

Fukugetin exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. While a direct comparative study of **Fukugetin** from different sources against a comprehensive panel of cancer cell lines is not readily available in the current literature, this guide compiles available data on its cytotoxic and inhibitory activities.

Anticancer Activity:

Fukugetin has been shown to inhibit the proliferation of various cancer cell lines. The following table summarizes the available IC50 values for **Fukugetin** (Morelloflavone) against different cancer cell lines. It is important to note that the source of **Fukugetin** is not always specified in these studies.

Cell Line	Cancer Type	IC50 (μM)	Source of Fukugetin	Reference
PC-3	Prostate Cancer	> 100	Garcinia cambogia	[3]

Further research is required to establish a comprehensive and directly comparative dataset of **Fukugetin**'s anticancer potency from various natural sources.

Enzyme Inhibitory Activity:

Fukugetin has been identified as a potent inhibitor of certain proteases.

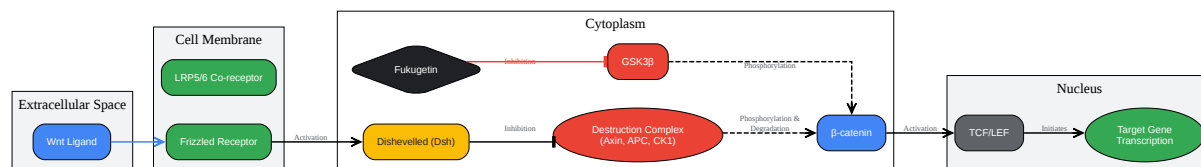
Enzyme	Inhibition Type	Ki (μM)	IC50 (μM)	Source of Fukugetin	Reference
Cruzain	Slow Reversible	1.1	7 (on T. cruzi extract)	Garcinia brasiliensis	[4]
Papain	Slow Reversible	13.4	Not Reported	Garcinia brasiliensis	[4]
Kallikrein 1 (KLK1)	Mixed-type	Not Reported	Not Reported	Not Specified	
Kallikrein 2 (KLK2)	Mixed-type	Not Reported	Not Reported	Not Specified	

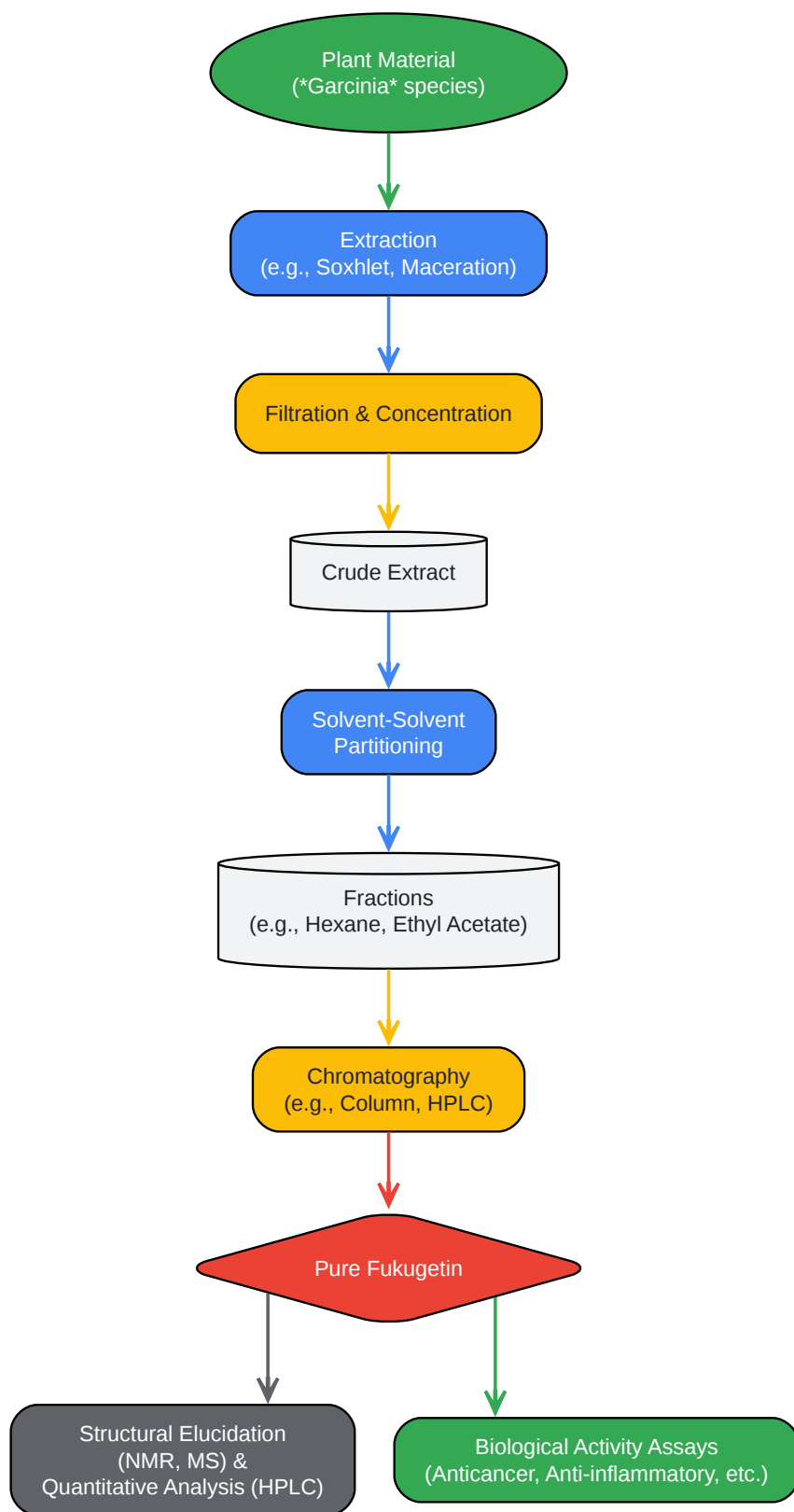
Signaling Pathways Modulated by Fukugetin

One of the key mechanisms of action for **Fukugetin** is its ability to modulate cellular signaling pathways, particularly the Wnt signaling pathway, which is often dysregulated in cancer.

Wnt Signaling Pathway Inhibition by Fukugetin

Fukugetin has been shown to inhibit the canonical Wnt signaling pathway. This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. **Fukugetin** exerts its inhibitory effect by targeting Glycogen Synthase Kinase 3β (GSK3β), a key negative regulator of the Wnt pathway. By inhibiting GSK3β, **Fukugetin** prevents the degradation of β-catenin, leading to its accumulation and subsequent translocation to the nucleus, where it can paradoxically lead to the downregulation of Wnt target genes in certain contexts.





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